GABAA receptor agent 2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

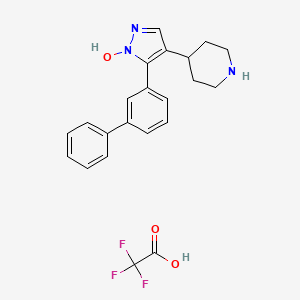

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULXXKLCQRXMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Characterization of the GABAA Receptor Agent 2-TFA

Disclaimer: Publicly available scientific literature on a specific GABAA receptor agent designated "2-TFA" is limited. This guide summarizes the available data and provides a generalized framework for the discovery, synthesis, and characterization of such an agent, based on established methodologies in the field of GABAA receptor pharmacology.

Introduction

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1][2][3] Its modulation presents a key therapeutic target for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[4] This document provides a technical overview of the GABAA receptor agent 2-TFA, including its known pharmacological data, and outlines the typical experimental workflows and signaling pathways relevant to its discovery and characterization.

Pharmacological Data of 2-TFA

The primary available quantitative data for 2-TFA identifies it as a potent GABAA receptor antagonist. The following table summarizes its reported in vitro activity.

| Parameter | Value | Receptor Subtype | Species | Source |

| IC50 | 24 nM | α1β2γ2 | Not Specified | [5] |

| Ki | 28 nM | Not Specified | Rat | [5] |

Note: 2-TFA is reported to be inactive on human GABA transporters.[5]

Generalized Discovery and Synthesis Workflow

The discovery of a novel GABAA receptor agent like 2-TFA typically follows a structured drug discovery pipeline, from initial hit identification to lead optimization. The synthesis of such a compound would involve multi-step organic chemistry protocols.

Caption: Generalized workflow for the discovery of a novel GABAA receptor agent.

While the specific synthetic route for 2-TFA is not publicly available, a generalized multi-step synthesis for a novel heterocyclic compound targeting the GABAA receptor is outlined below. This is a hypothetical pathway based on synthetic strategies for other GABAA receptor modulators.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor agent 2 TFA | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Mechanism of Antagonism of GABAA Receptors by a Competitive Antagonist

Disclaimer: Initial searches for a specific compound named "GABAA receptor agent 2 TFA" did not yield information on a known molecule. Therefore, this guide utilizes Bicuculline (B1666979) , a well-characterized competitive antagonist of the GABAA receptor, as a representative agent to detail the core principles and methodologies requested. The data and protocols presented are based on published literature for bicuculline and serve as a technical template for researchers, scientists, and drug development professionals studying competitive antagonism at the GABAA receptor.

Introduction to GABAA Receptors and Competitive Antagonism

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast synaptic inhibition in the central nervous system.[1] These receptors are ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open an integral chloride ion channel.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3]

Competitive antagonists are ligands that reversibly bind to the same site on the receptor as the endogenous agonist (in this case, the GABA binding site) but do not activate the receptor.[4] By occupying the binding site, they prevent the agonist from binding and inducing its biological response. The inhibition by a competitive antagonist can be overcome by increasing the concentration of the agonist.

Bicuculline is a classic example of a competitive GABAA receptor antagonist.[4] It is a phthalide-isoquinoline alkaloid that is widely used in research to block GABAA receptor-mediated inhibition and to study epilepsy, as its action can induce convulsions.[5] Its mechanism of action involves directly competing with GABA at its binding site on the GABAA receptor.[4][6]

Quantitative Data for Bicuculline

The following tables summarize the quantitative data for bicuculline's interaction with the GABAA receptor.

Table 1: Binding Affinity and Potency of Bicuculline

| Parameter | Value | Receptor Subtype/Conditions | Reference |

| IC50 | 2 µM | GABAA Receptors (in the presence of 40 µM GABA) | [5][7][8] |

| IC50 | 3.3 µM | α5β3γ2 receptors (in the presence of 30 µM GABA) | [9] |

| IC50 | 3 µM | GABAA Receptors | [10] |

| pKB | ~5.9 | α1β1, α1β1γ2S, and α1β1γ2L receptors | [11] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%.

-

pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, determined from functional experiments (Schild analysis).

Signaling Pathway and Mechanism of Antagonism

The following diagram illustrates the normal signaling pathway of the GABAA receptor and how a competitive antagonist like bicuculline interferes with it.

Experimental Protocols

Detailed methodologies for characterizing a competitive antagonist of the GABAA receptor are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled test compound (the antagonist) for the GABAA receptor by measuring its ability to compete with a radiolabeled ligand that binds to the same site.

Objective: To determine the Ki (inhibition constant) of the antagonist.

Materials:

-

Radioligand: [3H]muscimol or [3H]GABA (agonists that bind to the orthosteric site).

-

Test Compound: Unlabeled antagonist (e.g., bicuculline).

-

Receptor Source: Rat brain membranes or cells expressing recombinant GABAA receptors.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 100 µM).

-

Equipment: 96-well plates, filtration apparatus (e.g., Brandel or PerkinElmer cell harvester), glass fiber filters (e.g., GF/B or GF/C), liquid scintillation counter, scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize rat brains in a sucrose (B13894) buffer and perform a series of centrifugations to isolate a membrane pellet enriched with GABAA receptors. Resuspend the final pellet in the binding buffer.[12]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor preparation, radioligand (e.g., 2 nM [3H]muscimol), and binding buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of unlabeled GABA (e.g., 100 µM).

-

Competition: Receptor preparation, radioligand, and varying concentrations of the unlabeled antagonist.

-

-

Incubation: Incubate the plate at 4°C for 45 minutes to reach equilibrium.[12]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the antagonist.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

References

- 1. Phasic GABAA-Mediated Inhibition - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicuculline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. sophion.com [sophion.com]

- 10. Bicuculline | C20H17NO6 | CID 10237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: Binding Affinity and Kinetics of GABAA Receptor Agent 2 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of GABAA receptor agent 2 TFA. It includes available binding affinity data, detailed experimental protocols for determining affinity and kinetics, and visualizations of key processes.

Core Data: Binding Affinity of this compound

| Parameter | Value | Receptor Subtype/System | Reference |

| IC50 | 24 nM | α1β2γ2 | [1] |

| Ki | 28 nM | Rat Brain Membranes | [1] |

Note: The IC50 value represents the concentration of the agent required to inhibit 50% of the specific binding of a radioligand, while the Ki value is the inhibition constant, providing a more absolute measure of binding affinity.

Experimental Protocols

The following sections detail standardized methodologies for characterizing the binding affinity and kinetics of a compound like this compound at the GABAA receptor.

Protocol 1: Competitive Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a competitive binding assay to determine the binding affinity of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.

1. Materials:

-

Receptor Source: Cell membranes from HEK293 cells transiently or stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2), or rodent brain tissue homogenates (e.g., rat cerebral cortex).[2][3]

-

Radioligand: A suitable radiolabeled ligand that binds to the GABAA receptor with high affinity and specificity, such as [3H]muscimol or [3H]flunitrazepam.[2][4]

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[3]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known GABAA receptor ligand (e.g., 10 mM GABA) to determine non-specific binding.[3]

-

Apparatus: 96-well microplates, glass fiber filters, vacuum filtration manifold, scintillation counter, and scintillation fluid.

2. Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABAA receptors.

-

Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific binding control.

-

Competition: Receptor membranes + radioligand + increasing concentrations of the test compound (this compound).

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 30-60 minutes).[3]

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Patch-Clamp Electrophysiology for Determining Binding Kinetics (kon and koff)

Whole-cell patch-clamp electrophysiology on cells expressing GABAA receptors allows for the direct measurement of the functional consequences of ligand binding and can be used to determine kinetic parameters.

1. Materials:

-

Cell Line: A cell line (e.g., HEK293) stably or transiently expressing the GABAA receptor subtype of interest.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.

-

Intracellular Solution: Containing ions that mimic the intracellular environment of a neuron (e.g., high KCl or CsCl).

-

Extracellular Solution: A physiological salt solution (e.g., Krebs solution) buffered to pH 7.4.

-

Agonist: GABA or a suitable GABAA receptor agonist.

-

Antagonist: this compound.

-

Patch-Clamp Setup: An inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition system, and perfusion system for rapid solution exchange.

2. Procedure:

-

Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Patch-Clamp Recording:

-

Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a single cell with a patch pipette filled with intracellular solution and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Kinetic Measurements:

-

To measure koff (dissociation rate):

-

Apply a saturating concentration of the agonist (GABA) to elicit a maximal current response.

-

In the continued presence of the agonist, rapidly apply the antagonist (agent 2 TFA) at a concentration that produces a significant block of the current.

-

The rate at which the current is blocked is dependent on the association rate (kon) of the antagonist.

-

To measure the dissociation rate (koff), after the block has reached equilibrium, rapidly wash out the antagonist while still applying the agonist. The rate of current recovery reflects the dissociation of the antagonist from the receptor.

-

-

To measure kon (association rate):

-

The onset of the block of the GABA-evoked current by the antagonist can be fitted with a single exponential function. The time constant of this exponential is related to the kon and koff of the antagonist and the antagonist concentration.

-

-

-

Data Analysis:

-

Analyze the current traces using specialized software.

-

Fit the onset and offset of the antagonist-induced block with exponential functions to determine the time constants.

-

Calculate kon and koff from these time constants and the known concentrations of the ligands. The binding affinity (Kd) can then be calculated as koff/kon.

-

Visualizations

GABAA Receptor Signaling Pathway with Antagonist

Caption: GABAA receptor signaling pathway illustrating competitive antagonism by Agent 2 TFA.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

References

An In-depth Technical Guide on the Selectivity Profile of GABAA Receptor Agent 2 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GABAA receptor agent 2 TFA, a potent antagonist of the γ-aminobutyric acid type A (GABAA) receptor. This document collates available binding and functional data, outlines relevant experimental methodologies, and presents key signaling and experimental workflows through detailed diagrams.

Introduction to this compound

This compound is a high-affinity antagonist for GABAA receptors.[1] It is utilized in research to investigate the structure and orthosteric ligand binding of these receptors. The compound is also identified as compound 13 in some literature.[2][3][4] Understanding its selectivity profile across the various GABAA receptor subtypes is crucial for its application as a specific pharmacological tool and for any potential therapeutic development.

Quantitative Selectivity Profile

This compound has been characterized as a potent antagonist with the following activities:

-

IC50: 24 nM (in tsA201 cells expressing human α1β2γ2 GABAA receptors)[1]

-

Ki: 28 nM (for rat GABAA receptors)[1]

| Target | Species | Assay Type | Value (nM) | Cell Line/Tissue |

| GABAA Receptor (α1β2γ2) | Human | Functional (IC50) | 24 | tsA201 cells |

| GABAA Receptor | Rat | Binding (Ki) | 28 | Brain membranes |

Further research is required to quantitatively delineate the selectivity of this compound across a broader panel of GABAA receptor subtypes.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the selectivity profile of a GABAA receptor ligand like this compound.

3.1. Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound against a known radioligand for the GABAA receptor.

3.1.1. Materials

-

Membrane Preparation: Rat brain tissue or cells heterologously expressing specific GABAA receptor subtypes.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]Muscimol or [3H]Flunitrazepam (for the benzodiazepine (B76468) site).

-

Non-specific Binding Control: High concentration of unlabeled GABA or Diazepam.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter, filtration apparatus.

3.1.2. Procedure

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold homogenization buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of non-specific binding control.

-

Competition: Membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IC50 Determination

This protocol details the functional characterization of a GABAA receptor antagonist using TEVC on Xenopus laevis oocytes expressing specific receptor subtypes.

3.2.1. Materials

-

Xenopus laevis oocytes.

-

cRNA: cRNAs for the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Injection System: Nanoject injector.

-

TEVC Setup: Amplifier, voltage and current electrodes, perfusion system.

-

Solutions:

-

ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

GABA solution: GABA dissolved in ND96 at its EC50 concentration for the expressed receptor subtype.

-

Test Compound solutions: Serial dilutions of this compound in ND96 containing GABA.

-

3.2.2. Procedure

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of the cRNAs for the desired GABAA receptor subunits.

-

Incubate the oocytes for 2-7 days at 18°C to allow for receptor expression.

-

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Functional Assay:

-

Establish a baseline current in ND96 solution.

-

Apply the GABA solution to elicit a baseline inward current (IGABA).

-

After washout and return to baseline, co-apply the GABA solution with increasing concentrations of the test compound.

-

Record the peak current response at each concentration of the test compound.

-

-

Data Analysis:

-

Normalize the current responses in the presence of the test compound to the baseline IGABA.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

4.1. Signaling Pathway

Caption: GABAA receptor signaling pathway and antagonism by Agent 2 TFA.

4.2. Experimental Workflow

Caption: Workflow for determining the selectivity profile of this compound.

References

The Piperidine Scaffold: A Privileged Motif for Modulating GABA-A Receptor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship of Piperidine-Containing GABA-A Receptor Ligands.

The γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system, presents a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Among the diverse chemical scaffolds explored for their interaction with this receptor, the piperidine (B6355638) ring has emerged as a key structural element in the design of potent and selective GABA-A receptor ligands. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of piperidine-containing compounds, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological and experimental frameworks.

Structure-Activity Relationships of Piperidine-Based GABA-A Ligands

The piperidine moiety, a six-membered nitrogen-containing heterocycle, serves as a versatile scaffold that can be strategically modified to fine-tune the pharmacological properties of GABA-A receptor ligands. SAR studies have revealed that alterations to the piperidine ring itself, as well as to the substituents attached to it, can profoundly impact ligand affinity, efficacy, and subtype selectivity.

A prominent example is found in the derivatives of piperine (B192125) , the pungent compound from black pepper. Piperine itself is a modest positive allosteric modulator of GABA-A receptors. However, synthetic modifications of its piperidine ring have yielded analogs with significantly enhanced potency and efficacy.

A key determinant of activity in piperine analogs is the nature of the substituent on the piperidine nitrogen. Replacing the piperidine ring with various N,N-dialkyl groups has been shown to be a successful strategy for enhancing modulatory effects. For instance, substitution with N,N-dipropyl, N,N-diisopropyl, and N,N-dibutyl groups can lead to a significant increase in the maximal potentiation of GABA-induced chloride currents (I_GABA-max).[1][2] Furthermore, replacing the piperidine moiety with an N,N-diisobutyl group, as seen in the derivative SCT-66, not only enhances potency and efficacy at GABA-A receptors but also eliminates activity at the TRPV1 receptor, a common off-target of piperine.[1]

Quantitative Analysis of Piperidine Analog Activity

The following tables summarize the quantitative data for a selection of piperidine-containing GABA-A receptor modulators, primarily focusing on piperine and its derivatives. The data is derived from electrophysiological studies using the two-electrode voltage-clamp (TEVC) technique on Xenopus laevis oocytes expressing various combinations of GABA-A receptor subunits.

Table 1: Potency (EC50) of Piperine and its Analogs at Different GABA-A Receptor Subtypes [1]

| Compound | Receptor Subtype | EC50 (μM) |

| Piperine | α1β2γ2S | 57.6 ± 4.2 |

| Piperine | α2β2 | 42.8 ± 7.6 |

| Piperine | α3β2 | 59.6 ± 12.3 |

| SCT-66 (N,N-diisobutyl analog) | α1β2γ2S | 21.5 ± 1.7 |

Table 2: Efficacy (Maximal GABA-Induced Current Potentiation, I_GABA-max) of Piperine and its Analogs [1][2]

| Compound | Receptor Subtype | I_GABA-max (%) |

| Piperine | α1β2γ2S | 302 ± 27 |

| Piperine | α3β2 | 375 ± 51 |

| Piperine | α5β2 | 136 ± 22 |

| (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dipropyl-2,4-pentadienamide | α1β2γ2S | 1673 ± 146 |

| (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dibutyl-2,4-pentadienamide | α1β2γ2S | 760 ± 47 |

Another important class of piperidine-based GABA-A ligands are the piperidine-4-sulphonic acid (P4S) analogs . These compounds act as GABA mimetics, directly activating the receptor.

Experimental Protocols

The characterization of piperidine-based ligands at GABA-A receptors relies on a combination of in vitro techniques to determine their binding affinity and functional effects.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for the GABA-A receptor. A common protocol involves the use of [3H]muscimol, a potent GABA-A agonist, as the radioligand.

Protocol: [3H]Muscimol Binding Assay

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose (B13894) buffer.

-

Perform a series of centrifugation steps to isolate the synaptic membranes.

-

Wash the membranes repeatedly to remove endogenous GABA.

-

Resuspend the final pellet in a binding buffer and store at -80°C.

-

-

Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of [3H]muscimol and varying concentrations of the piperidine test compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Two-Microelectrode Voltage-Clamp (TEVC) Electrophysiology

The TEVC technique is a powerful method for studying the functional effects of ligands on ion channels, such as the GABA-A receptor, expressed in large cells like Xenopus laevis oocytes.[1][2]

Protocol: TEVC Recording in Xenopus Oocytes

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC5-EC20).

-

Co-apply the piperidine test compound with GABA to determine its modulatory effect on the GABA-induced chloride current.

-

Construct concentration-response curves to determine the EC50 and maximal efficacy (I_GABA-max) of the test compound.

-

Visualization of Key Pathways and Concepts

GABAergic Synaptic Signaling Pathway

The following diagram illustrates the key events at a GABAergic synapse, from the synthesis and release of GABA to its interaction with postsynaptic GABA-A receptors and subsequent downstream effects.

Caption: Overview of the GABAergic synapse and the modulatory role of piperidine ligands.

Experimental Workflow for TEVC

This diagram outlines the major steps involved in characterizing a piperidine-based GABA-A ligand using the two-microelectrode voltage-clamp technique.

Caption: Workflow for Two-Microelectrode Voltage-Clamp (TEVC) analysis.

Logical Framework for SAR of Piperine Analogs

This diagram illustrates the logical relationships in the structure-activity relationship of piperine analogs at GABA-A receptors, showing how specific structural modifications influence their pharmacological properties.

Caption: Logical SAR framework for piperine-based GABA-A modulators.

Conclusion

The piperidine scaffold represents a highly valuable starting point for the design of novel GABA-A receptor modulators. The structure-activity relationships, particularly for piperine derivatives, demonstrate that targeted modifications to the piperidine ring can lead to significant improvements in potency, efficacy, and selectivity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds. The continued exploration of the chemical space around the piperidine motif holds significant promise for the development of next-generation therapeutics targeting the GABA-A receptor for the treatment of a variety of CNS disorders.

References

Synthesis of Novel Pyrazole GABA-A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and experimental evaluation of novel pyrazole-based antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the discovery and development of new therapeutics targeting the GABAergic system.

Introduction: The GABA-A Receptor as a Therapeutic Target

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its function is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and schizophrenia. While positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, are widely used clinically, there is a growing interest in the development of antagonists for specific therapeutic applications and as research tools.

Pyrazole (B372694) derivatives have emerged as a promising scaffold for the development of potent and selective GABA-A receptor antagonists. This guide details the synthetic methodologies, key experimental protocols, and pharmacological evaluation of this important class of molecules.

Synthetic Strategies for Pyrazole-Based GABA-A Receptor Antagonists

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry. Several methods are available, with the choice of strategy often depending on the desired substitution pattern on the pyrazole core.

The Knorr Pyrazole Synthesis

A cornerstone in the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This versatile reaction allows for the introduction of a wide variety of substituents onto the pyrazole ring. The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the regioselectivity, which can be influenced by both steric and electronic factors of the reactants.

Synthesis of Fipronil and Analogs

A prominent example of a potent pyrazole-based GABA-A receptor antagonist is the insecticide Fipronil: 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinylpyrazole. The synthesis of its core intermediate, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, provides a relevant case study. One common industrial method involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by reaction with a dicyanopropionic acid ester and subsequent cyclization.

Synthesis of Pyrazolo[1,5-a]quinazolines

Another important class of pyrazole-containing compounds with GABA-A receptor modulatory activity is the pyrazolo[1,5-a]quinazolines. The synthesis of these fused heterocyclic systems often starts from substituted anthranilic acids or isatoic anhydrides, which are reacted with pyrazole-containing building blocks. The specific synthetic route can be adapted to introduce various substituents at different positions of the quinazoline (B50416) and pyrazole rings, allowing for the fine-tuning of their pharmacological properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of novel pyrazole GABA-A receptor antagonists.

General Protocol for Knorr Pyrazole Synthesis

Materials:

-

1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

-

Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., HCl, H₂SO₄)

-

Magnetic stirrer and reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.

-

Dissolve the dicarbonyl compound in the chosen solvent.

-

Add the substituted hydrazine to the mixture. If using a hydrazine salt, a base (e.g., triethylamine, sodium acetate) may be required to liberate the free hydrazine.

-

If an acid catalyst is used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Example Protocol: Synthesis of a 1,3,5-substituted Pyrazole Derivative

This protocol describes the synthesis of a 1,3,5-substituted pyrazole via a nano-ZnO catalyzed condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776).

Materials:

-

Phenylhydrazine (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Nano-ZnO catalyst

-

Solvent (e.g., ethanol)

Procedure:

-

In a reaction vessel, suspend nano-ZnO in ethanol.

-

Add phenylhydrazine and ethyl acetoacetate to the suspension.

-

Reflux the mixture for the required time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization to yield the 1,3,5-substituted pyrazole.

Electrophysiological Evaluation of GABA-A Receptor Antagonism

The functional activity of synthesized pyrazole derivatives as GABA-A receptor antagonists is typically assessed using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing recombinant human GABA-A receptors (e.g., α1β2γ2L subtype).

Procedure:

-

Prepare cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).

-

Inject the cRNAs into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber continuously perfused with bathing solution.

-

Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

To determine the antagonist effect, first apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

-

Co-apply the test pyrazole compound with the same concentration of GABA.

-

An antagonist will cause a reduction in the GABA-elicited current.

-

To determine the IC₅₀ value, perform concentration-response experiments by co-applying varying concentrations of the antagonist with a fixed concentration of GABA.

-

Analyze the data using appropriate pharmacological models to determine the potency (IC₅₀) and efficacy of the antagonist.

Data Presentation: Pharmacological Properties of Novel Pyrazole Antagonists

The following tables summarize the quantitative data for representative novel pyrazole GABA-A receptor antagonists, allowing for a clear comparison of their potencies.

| Compound ID | Structure | Receptor Subtype | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Fipronil | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinylpyrazole | Human β3 | High Potency | - | |

| Compound 12b | Pyrazolo[1,5-a]quinazoline derivative | - | - | 0.27 | |

| (Z)-6 | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-[(Z)-2-cyclohexyl-1-fluorovinyl]-4-methyl-1H-pyrazole | CB₁ (for comparison) | - | - | |

| Compound 11 | Substituted pyrazole | COX-2 (for comparison) | 43 | - |

Note: The table includes data for compounds acting on different targets for comparative purposes and to highlight the versatility of the pyrazole scaffold. Data for direct GABA-A receptor antagonism is often presented as IC₅₀ values from functional assays.

Mandatory Visualizations

Signaling Pathway of GABA-A Receptor Antagonism by Pyrazoles

Caption: GABA-A receptor antagonism by a pyrazole derivative, preventing GABA binding and subsequent channel opening.

Experimental Workflow for Knorr Pyrazole Synthesis

Caption: A typical experimental workflow for the Knorr synthesis of pyrazole derivatives.

Logical Relationship of SAR in Pyrazole-Based Antagonists

Caption: The relationship between pyrazole core substitution and key pharmacological properties in antagonist design.

An In-depth Technical Guide to Utilizing GABAA Receptor Agent 2 TFA for Receptor Subtype Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GABAA receptor agent 2 TFA, also identified as PHP 501 trifluoroacetate (B77799), as a tool for investigating GABAA receptor subtypes. The document outlines its known pharmacological properties, detailed experimental protocols for its characterization, and the necessary visualizations to understand its mechanism and application in research.

Introduction to this compound (PHP 501 trifluoroacetate)

This compound, with the chemical name 4-(5-[1,1'-Biphenyl]-3-yl-1-hydroxy-1H-pyrazol-4-yl)piperidine trifluoroacetate, is a potent antagonist of the GABAA receptor. The GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are crucial targets for a wide range of therapeutic drugs. These receptors are heteropentameric ligand-gated ion channels, with a diversity of subunits (e.g., α1-6, β1-3, γ1-3) that assemble in various combinations to form distinct receptor subtypes. These subtypes exhibit unique pharmacological properties and anatomical distributions, making subtype-selective agents invaluable for both basic research and drug development.

PHP 501 trifluoroacetate's antagonistic activity makes it a useful probe for studying the role of GABAA receptors in neuronal circuits and for characterizing the binding sites of other GABAA receptor modulators.

Pharmacological Data

The currently available quantitative data for this compound (PHP 501 trifluoroacetate) is summarized below. This data indicates a high affinity for GABAA receptors.

| Pharmacological Parameter | Value | Species/System | Receptor Subtype | Reference |

| Ki | 0.0028 µM | Rat | GABAA (non-specific) | [1] |

| IC50 | 0.024 µM | Human | α1β2γ2 | [1] |

Signaling Pathways and Mechanisms

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. This compound acts as an antagonist, meaning it binds to the receptor but does not activate it. By occupying the binding site, it prevents GABA from binding and activating the receptor, thereby blocking the inhibitory current.

Figure 1: Simplified signaling pathway of GABAA receptor modulation.

Experimental Protocols

To further characterize the subtype selectivity and functional effects of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for GABAA Receptor Subtypes

This protocol is designed to determine the binding affinity (Ki) of this compound for various GABAA receptor subtypes expressed in a stable cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand specific for the benzodiazepine (B76468) site (e.g., [3H]Flunitrazepam or [3H]Ro 15-1788).

-

This compound (PHP 501 trifluoroacetate).

-

Non-specific binding control (e.g., Clonazepam).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the desired GABAA receptor subtype to confluency.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of this compound to the experimental wells.

-

For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., Clonazepam) to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Foundational Research on Competitive GABA-A Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on competitive GABA-A antagonists. It is designed to serve as a core resource for professionals in neuroscience research and drug development, offering detailed experimental protocols, quantitative data for key compounds, and visualizations of critical pathways and workflows.

Introduction to GABA-A Receptors and Competitive Antagonism

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast synaptic inhibition in the central nervous system (CNS).[1] These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition.[2] When activated by the neurotransmitter GABA, the receptor's integral chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential.[3]

Competitive GABA-A antagonists are compounds that bind to the same site on the receptor as GABA, known as the orthosteric site, but do not activate the channel.[2][4] By occupying this binding site, they prevent GABA from binding and eliciting its inhibitory effect.[2] This blockade of GABAergic inhibition leads to an increase in neuronal excitability, which can manifest as stimulant and, at higher doses, convulsant effects.[1] Prominent examples of competitive GABA-A antagonists include bicuculline (B1666979) and gabazine (B1674388) (SR-95531).[2] These compounds are invaluable tools in research for dissecting the role of GABAergic inhibition in various physiological and pathological processes.

Quantitative Data on Competitive GABA-A Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several well-characterized competitive GABA-A antagonists. This data is essential for selecting the appropriate antagonist and concentration for in vitro and in vivo studies.

| Compound | Radioligand Displaced | Preparation | Ki (nM) | IC50 (µM) | Reference |

| Bicuculline | [3H]-GABA | Rat Brain Membranes | - | 2 | [5][6] |

| [3H]-Muscimol | Rat Brain Membranes | - | - | [7] | |

| GABA (electrophysiology) | Cultured Hippocampal Neurons | - | 0.74 | [8] | |

| Gabazine (SR-95531) | [3H]-GABA | Rat Brain Membranes | 150 | - | [9][10] |

| GABA (electrophysiology) | Cultured Hippocampal Neurons | - | 0.44 | [8] | |

| GABA (electrophysiology) | α4β3δ receptors | - | 0.224 | [11] | |

| RU5135 | Muscimol (electrophysiology) | Rat Cuneate Nucleus | pA2 = 8.31 | - | [12] |

| Picrotoxin (B1677862) * | GABA (electrophysiology) | 5-HT3A Receptors | - | ~30 | [13] |

| GABA (electrophysiology) | GABAρ1 Receptors | - | 0.6 | [14] |

*Note: Picrotoxin is often described as a non-competitive antagonist that acts as a channel pore blocker. However, some studies indicate a component of competitive antagonism, and its IC50 values are included here for comparative purposes.[2][13][14]

Experimental Protocols

Radioligand Binding Assay for Competitive Antagonists

This protocol details the methodology for determining the binding affinity (Ki) of a novel competitive GABA-A antagonist by measuring its ability to displace a known radiolabeled ligand from the receptor.

3.1.1. Materials and Reagents

-

Receptor Source: Rat brain membranes or cell lines expressing specific GABA-A receptor subtypes.[6][15]

-

Radioligand: [3H]-Muscimol or [3H]-GABA.[15]

-

Test Compound: Novel competitive antagonist.

-

Non-specific Binding Control: High concentration of unlabeled GABA or a known antagonist like bicuculline.[15]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

3.1.2. Procedure

-

Membrane Preparation:

-

Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[10]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[10]

-

Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[10]

-

Wash the pellet by resuspending in ice-cold deionized water and centrifuging again at 140,000 x g for 30 minutes. Repeat this wash step twice more with the binding buffer.[10]

-

Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -70°C.[10]

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and wash twice with binding buffer by centrifugation.[10]

-

Set up assay tubes containing:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled GABA (e.g., 10 mM).[10]

-

Test Compound: Membrane preparation, radioligand, and varying concentrations of the novel antagonist.

-

-

Use a final protein concentration of 0.1-0.2 mg per well.[10]

-

Use a fixed concentration of radioligand (e.g., 5 nM [3H]-muscimol).[10]

-

Incubate the tubes at 4°C for 45 minutes.[10]

-

-

Termination and Detection:

3.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.[6]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to functionally characterize the inhibitory effect of a competitive GABA-A antagonist on GABA-evoked currents.

3.2.1. Materials and Reagents

-

Cell Preparation: Cultured neurons or HEK293 cells expressing the desired GABA-A receptor subtypes.

-

External Solution (ACSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[16]

-

Internal Pipette Solution: Containing (in mM): 120 CsCl, 20 tetraethylammonium (B1195904) chloride, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 Hepes-NaOH, pH 7.4.[17]

-

GABA Stock Solution.

-

Test Antagonist Stock Solution.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

3.2.2. Procedure

-

Cell Preparation:

-

Plate cells on coverslips for recording.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

-

Recording:

-

Experimental Protocol:

-

Establish a stable baseline recording.

-

Apply a known concentration of GABA (e.g., the EC50 concentration) to elicit a control current response.

-

Wash out the GABA and allow the current to return to baseline.

-

Pre-apply the competitive antagonist for a set period, then co-apply the antagonist with the same concentration of GABA.

-

Record the inhibited current response.

-

Repeat this process with a range of antagonist concentrations to generate a concentration-response curve.

-

3.2.3. Data Analysis

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Visualizations

GABA-A Receptor Signaling Pathway and Competitive Antagonism

Caption: GABA-A receptor signaling and competitive antagonism.

Experimental Workflow for Characterizing a Novel Competitive GABA-A Antagonist

Caption: Workflow for novel competitive GABA-A antagonist characterization.

References

- 1. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. jneurosci.org [jneurosci.org]

- 9. GABA(A) receptor subtype-selectivity of novel bicuculline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. pnas.org [pnas.org]

The Role of GABAA Receptor Agent 2 TFA in Neurotransmission Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GABAA Receptor Agent 2 TFA, a potent antagonist of the γ-aminobutyric acid type A (GABAA) receptor. We will explore its fundamental role in the study of inhibitory neurotransmission, detailing its mechanism of action, available binding and functional data, and comprehensive experimental protocols for its characterization. This document aims to serve as a core resource for researchers utilizing this and similar compounds in neuroscience research and drug development.

Introduction to GABAA Receptors and Inhibitory Neurotransmission

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the central nervous system (CNS).[1] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), forming a central chloride-permeable pore.[1] The binding of the neurotransmitter GABA to its orthosteric site on the receptor complex triggers the opening of this channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1]

The precise regulation of GABAergic signaling is crucial for maintaining the balance between excitation and inhibition in the brain. Dysfunction of the GABAA receptor system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, the GABAA receptor is a major target for a wide array of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as allosteric modulators of receptor function.

GABAA receptor antagonists, such as this compound, are invaluable tools for dissecting the physiological and pathological roles of the GABAergic system. By blocking the action of GABA, these antagonists allow researchers to investigate the consequences of reduced inhibitory signaling, probe the structure and function of the GABAA receptor, and screen for novel therapeutic agents.

This compound: A Potent Antagonist

This compound, also identified in scientific literature and patents as "Compound 13", is a potent and high-affinity antagonist of the GABAA receptor.[2] Its trifluoroacetate (B77799) (TFA) salt form enhances its solubility and stability for experimental use.

Mechanism of Action

As a GABAA receptor antagonist, this compound is believed to bind to the orthosteric GABA binding site on the receptor complex. This competitive binding prevents the endogenous ligand, GABA, from activating the receptor and opening the associated chloride channel. This blockade of GABAergic currents leads to a reduction in inhibitory neurotransmission, which can result in increased neuronal excitability.

Quantitative Data

The following table summarizes the available quantitative data for GABAA Receptor Agent 2.

| Parameter | Value | Receptor Subtype/System | Reference |

| IC50 | 24 nM | Human α1β2γ2 GABAA receptors expressed in tsA201 cells | [2] |

| Ki | 28 nM | Rat GABAA receptors | [2] |

Note: Further quantitative data from specific neurotransmission studies using this compound are not widely available in the public domain.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound and other GABAA receptor antagonists.

GABAA Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound for the GABAA receptor.

Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.

Materials:

-

Rat brain tissue

-

Homogenization Buffer (0.32 M sucrose, pH 7.4)

-

Binding Buffer (50 mM Tris-HCl, pH 7.4)

-

[3H]-Muscimol (radioligand)

-

This compound (test compound)

-

GABA (for non-specific binding determination)

-

Scintillation fluid

-

Centrifuge, homogenizer, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in Binding Buffer and repeat the centrifugation step twice to wash the membranes.

-

Resuspend the final pellet in Binding Buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of Binding Buffer

-

50 µL of [3H]-Muscimol (to a final concentration of 1-5 nM)

-

50 µL of various concentrations of this compound

-

50 µL of membrane preparation

-

-

For total binding, add 50 µL of Binding Buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of GABA (e.g., 10 µM) instead of the test compound.

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Binding Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Assay (Whole-Cell Patch Clamp)

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the functional antagonism of GABAA receptors by this compound.

Objective: To characterize the effect of this compound on GABA-evoked currents in neurons or cells expressing GABAA receptors.

Materials:

-

Cultured neurons or a cell line stably expressing GABAA receptors (e.g., HEK293 cells)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2

-

GABA

-

This compound

-

Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips 24-48 hours before the experiment.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

-

Recording:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a cell with the micropipette and form a gigaseal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a baseline recording of GABA-evoked currents by applying a known concentration of GABA (e.g., EC50 concentration) for a short duration.

-

Wash out the GABA and allow the cell to recover.

-

Perfuse the cell with a solution containing this compound for a few minutes.

-

Co-apply the same concentration of GABA in the presence of this compound and record the current.

-

Repeat with a range of concentrations of the antagonist to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.

-

Calculate the percentage inhibition of the GABA response for each concentration of the antagonist.

-

Plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to GABAA receptor function and its study.

Role in Neurotransmission Studies

This compound, as a potent and selective antagonist, serves several critical functions in the study of neurotransmission:

-

Dissecting GABAergic Circuits: By blocking GABAA receptors in specific brain regions or neuronal populations, researchers can elucidate the role of GABAergic inhibition in various neural circuits and behaviors.

-

Investigating Pathophysiology: This antagonist can be used to model conditions of reduced GABAergic tone, providing insights into the mechanisms underlying disorders like epilepsy and anxiety.

-

Structure-Function Studies: As a ligand with high affinity for the orthosteric site, it can be used in structural biology studies (e.g., X-ray crystallography, cryo-EM) to understand the molecular details of ligand-receptor interactions.[1]

-

Drug Discovery: this compound can be used as a reference compound in high-throughput screening assays to identify novel GABAA receptor modulators.

Conclusion

This compound is a valuable pharmacological tool for the neuroscience research community. Its potency and specificity as a GABAA receptor antagonist make it an ideal probe for investigating the multifaceted roles of inhibitory neurotransmission in both health and disease. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate its effective use in advancing our understanding of the GABAA receptor system and in the development of novel therapeutics.

References

An In-depth Technical Guide to the Pharmacology of Novel GABAA Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of novel antagonists targeting the γ-aminobutyric acid type A (GABAA) receptor. It is designed to serve as a technical resource for professionals engaged in neuroscience research and the development of new therapeutics for central nervous system (CNS) disorders. The content covers the fundamental principles of GABAA receptor antagonism, detailed profiles of novel subtype-selective antagonists, experimental protocols for their characterization, and the underlying signaling mechanisms.

Introduction to GABAA Receptors and Antagonism

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[1] It is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ), which determine its physiological and pharmacological properties.[1] The binding of the endogenous ligand GABA to its site at the β+/α− subunit interface opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[2]

GABAA receptor antagonists are ligands that bind to the receptor but do not elicit the conformational change required for channel opening. They can be broadly classified into two main categories:

-

Competitive Antagonists: These compounds bind directly to the GABA orthosteric binding site, thereby preventing GABA from binding and activating the receptor. A well-known example is bicuculline (B1666979).[3]

-

Negative Allosteric Modulators (NAMs): Also referred to as inverse agonists, these ligands bind to an allosteric site, typically the benzodiazepine (B76468) site at the α+/γ− interface, and induce a conformational change that reduces the receptor's affinity for GABA or its ability to be activated.[4][5] This decreases the frequency of channel opening, effectively inhibiting GABAergic currents.[4]

Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders. While classical non-selective antagonists like bicuculline and picrotoxin (B1677862) are primarily used as research tools and are known to be proconvulsant, the development of novel, subtype-selective antagonists and NAMs offers a promising therapeutic avenue.[3][4] By targeting specific GABAA receptor subtypes, particularly those containing the α5 subunit which are highly expressed in brain regions associated with learning and memory like the hippocampus, it is possible to achieve therapeutic effects such as cognitive enhancement without the adverse effects associated with global GABAergic blockade.[4][6]

Profiles of Novel Subtype-Selective GABAA Antagonists/NAMs

Recent drug development efforts have focused on creating antagonists and NAMs with high selectivity for specific GABAA receptor subtypes, primarily the α5-containing receptors, to harness their potential as cognitive enhancers.

Basmisanil (RG1662)

Basmisanil is a potent and highly selective negative allosteric modulator for GABAA receptors containing the α5 subunit.[7][8] It binds to the benzodiazepine site and has been investigated for its potential to treat cognitive impairments associated with conditions like Down syndrome and schizophrenia.[7][9] Preclinical studies have demonstrated that Basmisanil can reverse cognitive deficits in animal models without inducing the anxiogenic or proconvulsant effects seen with non-selective antagonists.[7][10]

S44819

S44819 is a first-in-class competitive antagonist that is highly selective for α5-containing GABAA receptors.[11] Uniquely, it does not bind to the benzodiazepine site but instead acts at the GABA binding site, competitively displacing agonists like muscimol.[11] This selectivity is conferred by specific amino acid residues within the F-loop of the α5 subunit.[11] In preclinical models, S44819 has been shown to enhance long-term potentiation (LTP), block tonic inhibition mediated by extrasynaptic α5-GABAA receptors, and improve performance in memory tasks.[11] It was investigated in clinical trials for post-stroke recovery.[12][13]

L-655,708

L-655,708 was one of the first compounds developed as a subtype-selective inverse agonist (NAM) with a high affinity for the α5 subunit of the GABAA receptor.[6][14] It exerts its selectivity through a higher binding affinity for α5-containing receptors compared to those containing α1, α2, or α3 subunits.[7][9] L-655,708 has been shown to enhance cognitive performance in animal models, such as the Morris water maze, and produces rapid-acting antidepressant-like effects.[4][15] However, at doses that enhance cognition, it can also be anxiogenic, likely due to its effects on other receptor subtypes.[14]

PWZ-029

PWZ-029 is another α5-selective inverse agonist (NAM) that has demonstrated memory-enhancing effects in preclinical studies.[8][16] It shows preferential binding affinity and moderate inverse agonist functional selectivity at α5-containing receptors, while exhibiting weak agonistic activity at α1- and α3-containing receptors.[8][17] In rats, PWZ-029 improved performance in the passive avoidance and novel object recognition tasks without affecting anxiety or muscle tone at therapeutic doses.[16][18]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of the discussed novel antagonists, highlighting their selectivity for the α5-GABAA receptor subtype.

Table 1: Binding Affinities (Ki, nM) of Novel Antagonists at Human GABAA Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Selectivity (α1/α5) | Reference |

|---|---|---|---|---|---|---|

| Basmisanil | 1031 | 458 | 510 | 5 | ~206x | [10] |

| L-655,708 | >100-fold vs α5 | >50-fold vs α5 | >50-fold vs α5 | 0.45 | >50-100x | [7][9] |

| PWZ-029 | 17.1 | 41.5 | 23.3 | 2.5 | ~7x | [8] |

| S44819 * | - | - | - | 13 (IC50) | - | [11] |

Note: S44819 is a competitive antagonist at the GABA site; data reflects functional inhibition (IC50) of GABA-induced currents.

Table 2: In Vivo Behavioral Effects of Novel Antagonists

| Compound | Animal Model | Behavioral Test | Effective Dose | Observed Effect | Reference |

|---|---|---|---|---|---|

| Basmisanil | Rat | Morris Water Maze | 10 mg/kg | Reverses diazepam-induced cognitive impairment | [10] |

| S44819 | Rat | Object Recognition | 0.3 - 3 mg/kg | Enhanced memory | |

| L-655,708 | Rat | Morris Water Maze | Selective Occupancy | Enhanced acquisition and probe trial performance | [5][15] |

| PWZ-029 | Rat | Novel Object Recognition | 2, 5, 10 mg/kg | Improved recognition memory | [18] |

| PWZ-029 | Rat | Passive Avoidance | 5 mg/kg | Improved task learning |[16] |

Detailed Experimental Protocols

The characterization of novel GABAA receptor antagonists involves a multi-step process, from initial binding studies to in vivo functional assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a novel antagonist at specific GABAA receptor subtypes.

Materials:

-

HEK293 cells transiently transfected with plasmids for desired GABAA receptor subunits (e.g., α5β3γ2).

-

Radioligand: [3H]Flunitrazepam (for benzodiazepine site NAMs) or [3H]Muscimol (for GABA site competitive antagonists).

-

Unlabeled Ligand for Non-Specific Binding (NSB): Diazepam (10 µM) or GABA (10 mM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Cell membrane preparation.

-

96-well microplates, filter mats (GF/C), scintillation counter, and scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Assay Setup (in triplicate):

-

Total Binding: Add receptor membrane preparation, radioligand (at a concentration near its Kd, e.g., 1-2 nM [3H]Flunitrazepam), and assay buffer to wells.[20]

-